molecular formula C19H16BrN3O2 B2959416 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-90-6

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2959416
CAS No.: 2097912-90-6
M. Wt: 398.26
InChI Key: SKMOVBAHRAGETA-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring substituted with a 2-bromobenzoyl group

Preparation Methods

The synthesis of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Bromobenzoyl Group: The 2-bromobenzoyl group is introduced via acylation reactions using reagents such as 2-bromobenzoyl chloride.

    Coupling with Quinoxaline: The final step involves coupling the pyrrolidine derivative with quinoxaline under conditions that promote the formation of the desired ether linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and stringent reaction control.

Chemical Reactions Analysis

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Biological Studies: The compound can be used in studies investigating the role of quinoxaline derivatives in biological systems, including their antimicrobial and anticancer properties.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may enhance binding affinity to certain proteins, while the quinoxaline core can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline include:

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione share the quinoxaline core but differ in their substituents, leading to different biological activities.

    Pyrrolidine Derivatives: Compounds such as 1-benzoylpyrrolidine and 1-(2-chlorobenzoyl)pyrrolidine have similar structures but different substituents, affecting their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2-bromophenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-15-6-2-1-5-14(15)19(24)23-10-9-13(12-23)25-18-11-21-16-7-3-4-8-17(16)22-18/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOVBAHRAGETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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